H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-NH2
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Overview
Description
The compound “H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-NH2” is a peptide composed of 14 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation: The next amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Repetition: Steps 2-4 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like methionine and cysteine can be oxidized.
Reduction: Disulfide bonds in peptides can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific amino acids present in the peptide and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.
Scientific Research Applications
The peptide “H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-NH2” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. The peptide “H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-NH2” may exert its effects by binding to receptors on cell surfaces, triggering intracellular signaling pathways, or inhibiting enzyme activity. The exact mechanism depends on the peptide’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-OH: Similar sequence but with a free carboxyl group at the C-terminus.
H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-OMe: Similar sequence but with a methyl ester at the C-terminus.
Uniqueness
The peptide “H-Lys-Lys-Phe-Phe-Arg-Ala-Trp-Trp-Ala-Pro-Arg-Phe-Leu-Lys-NH2” is unique due to its specific sequence and amidated C-terminus, which can influence its stability, solubility, and biological activity compared to similar peptides with different terminal modifications.
Properties
Molecular Formula |
C96H138N26O14 |
---|---|
Molecular Weight |
1880.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]-N-[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C96H138N26O14/c1-57(2)49-74(88(130)112-70(81(101)123)38-19-22-44-98)117-90(132)76(51-61-29-10-6-11-30-61)119-86(128)73(41-25-47-107-96(104)105)115-93(135)80-42-26-48-122(80)94(136)59(4)111-87(129)78(53-63-55-108-68-36-16-14-33-65(63)68)121-92(134)79(54-64-56-109-69-37-17-15-34-66(64)69)116-82(124)58(3)110-84(126)72(40-24-46-106-95(102)103)114-89(131)75(50-60-27-8-5-9-28-60)120-91(133)77(52-62-31-12-7-13-32-62)118-85(127)71(39-20-23-45-99)113-83(125)67(100)35-18-21-43-97/h5-17,27-34,36-37,55-59,67,70-80,108-109H,18-26,35,38-54,97-100H2,1-4H3,(H2,101,123)(H,110,126)(H,111,129)(H,112,130)(H,113,125)(H,114,131)(H,115,135)(H,116,124)(H,117,132)(H,118,127)(H,119,128)(H,120,133)(H,121,134)(H4,102,103,106)(H4,104,105,107)/t58-,59-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
InChI Key |
VJHRZHBBVXVBOK-DRNPRWLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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